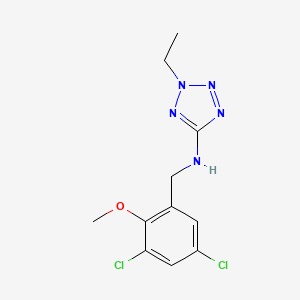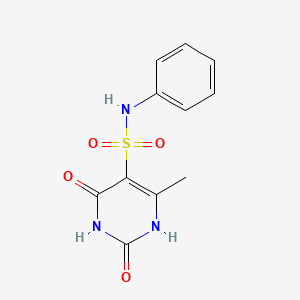![molecular formula C20H16Cl2N2O4S B11306149 4-Ethylphenyl 5-chloro-2-[(2-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11306149.png)
4-Ethylphenyl 5-chloro-2-[(2-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its unique structure, which includes an ethylphenyl group, a chlorophenyl group, and a methanesulfonyl group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYLPHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent introduction of the various substituents. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be attached through a sulfonylation reaction, where a sulfonyl chloride reacts with an aromatic compound in the presence of a base.
Addition of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an ethyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-ETHYLPHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions
Major Products Formed
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups
Reduction: Formation of alcohols, amines, or alkanes
Substitution: Introduction of new substituents such as alkyl, aryl, or heteroaryl groups
Hydrolysis: Formation of carboxylic acids and alcohols
Applications De Recherche Scientifique
4-ETHYLPHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-ETHYLPHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. For example, the methanesulfonyl group may act as an electrophile, reacting with nucleophilic sites on proteins or DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-ETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: Similar structure with a fluorine atom instead of a chlorine atom.
4-ETHYLPHENYL 5-CHLORO-2-[(2-BROMOPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: Similar structure with a bromine atom instead of a chlorine atom.
4-ETHYLPHENYL 5-CHLORO-2-[(2-IODOPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: Similar structure with an iodine atom instead of a chlorine atom.
Uniqueness
The uniqueness of 4-ETHYLPHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both chloro and methanesulfonyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H16Cl2N2O4S |
|---|---|
Poids moléculaire |
451.3 g/mol |
Nom IUPAC |
(4-ethylphenyl) 5-chloro-2-[(2-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-2-13-7-9-15(10-8-13)28-19(25)18-17(22)11-23-20(24-18)29(26,27)12-14-5-3-4-6-16(14)21/h3-11H,2,12H2,1H3 |
Clé InChI |
NWRMTJXFVCIEJL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11306066.png)
![2-(2,3-dimethylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11306071.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-bromo-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11306092.png)

![N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11306095.png)
![5-(4-methoxyphenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11306097.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11306104.png)

![N-[4-(diethylamino)benzyl]-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11306124.png)
![N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11306126.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11306130.png)
![5-(4-bromophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11306139.png)
![6-ethyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11306154.png)
